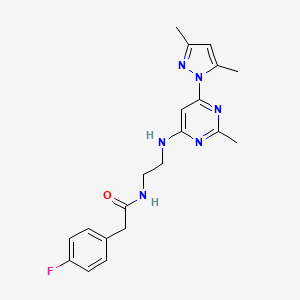

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

Beschreibung

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and an aminoethyl linker connecting to a 4-fluorophenylacetamide group. The aminoethyl linker may enhance conformational flexibility, while the 4-fluorophenyl group likely improves metabolic stability and bioavailability through fluorine’s bioisosteric effects.

Eigenschaften

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O/c1-13-10-14(2)27(26-13)19-12-18(24-15(3)25-19)22-8-9-23-20(28)11-16-4-6-17(21)7-5-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,23,28)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYVFUPYIYZYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. Its structure suggests interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 318.40 g/mol. The presence of the pyrazole and pyrimidine moieties indicates potential for diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and pyrimidine derivatives. For example, derivatives similar to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide have shown promising results against various cancer cell lines.

- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have reported that compounds with similar structures exhibit significant cytotoxicity against MCF7 breast cancer cells, with IC50 values ranging from 30.68 to 70.65 µM compared to standard drugs like Doxorubicin .

- Case Study : In a study evaluating a series of pyrazole-containing compounds, one derivative demonstrated an IC50 value of 44.49 µM against MCF7 cells, indicating substantial anticancer activity . This suggests that N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide could similarly be effective.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity as well. Research on related compounds has shown effectiveness against various bacterial strains.

- Study Findings : A related study synthesized and evaluated substituted benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory concentrations (IC50 values between 1.35 and 2.18 µM), indicating that modifications to the pyrazole and pyrimidine structure can yield potent antimicrobials .

Structure Activity Relationship (SAR)

The biological activity of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide can be analyzed through its SAR:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Enhances anticancer and antimicrobial properties |

| Pyrimidine Moiety | Critical for enzyme inhibition |

| Fluorophenyl Group | Increases lipophilicity and cellular uptake |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide

Structural Similarities :

- Shares the 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl core.

- Contains an acetamide group linked to an aromatic ring.

Key Differences :

- Linker: The target compound uses an aminoethyl (-NH-CH2-CH2-) linker, while this analog employs an ether (-O-) linkage.

- Substituents: The acetamide in the analog is attached to a 2,4-dichlorophenoxy group, contrasting with the target’s 4-fluorophenyl moiety.

Implications :

- Dichlorophenoxy substituents increase hydrophobicity and steric bulk compared to the fluorophenyl group, which could influence solubility and target selectivity.

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide

Structural Similarities :

- Pyrimidine core with heterocyclic substituents (triazole vs. pyrazole).

- Acetamide group linked to an aromatic system.

Key Differences :

- Heterocycle : A 1,2,3-triazole replaces the pyrazole in the target compound.

- Core Substitution : The pyrimidine is substituted at the 2-position with a pyridinyl group, unlike the 6-position substitution in the target.

Implications :

- The pyridinyl substituent may enhance π-π stacking interactions but reduce metabolic stability due to increased polarity.

(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

Structural Similarities :

- Pyrazole-substituted acetamide scaffold.

Key Differences :

- Pyrazole Substituents : Bis(difluoromethyl) groups replace the 3,5-dimethyl groups in the target compound.

- Complexity : The acetamide is part of a larger, multi-ring system with sulfonyl and indazole groups.

Implications :

- Difluoromethyl groups increase electronegativity and may enhance hydrogen bonding or metabolic resistance.

- The extended structure suggests a design for multi-target inhibition, contrasting with the target’s simpler architecture.

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

Structural Similarities :

- Fluorophenyl and acetamide groups.

Key Differences :

- Core : A fused pyrazolo[3,4-d]pyrimidine system replaces the pyrimidine-pyrazole combination.

Implications :

- The fused core may enhance planar rigidity, improving binding to flat enzymatic pockets (e.g., kinases).

- Chromenone’s oxo group could participate in hydrogen bonding, absent in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.